5-methyl-3-(pyrrolidin-3-yl)-1H-indole 5-methyl-3-(pyrrolidin-3-yl)-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13832823
InChI: InChI=1S/C13H16N2/c1-9-2-3-13-11(6-9)12(8-15-13)10-4-5-14-7-10/h2-3,6,8,10,14-15H,4-5,7H2,1H3
SMILES:
Molecular Formula: C13H16N2
Molecular Weight: 200.28 g/mol

5-methyl-3-(pyrrolidin-3-yl)-1H-indole

CAS No.:

Cat. No.: VC13832823

Molecular Formula: C13H16N2

Molecular Weight: 200.28 g/mol

* For research use only. Not for human or veterinary use.

5-methyl-3-(pyrrolidin-3-yl)-1H-indole -

Specification

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
IUPAC Name 5-methyl-3-pyrrolidin-3-yl-1H-indole
Standard InChI InChI=1S/C13H16N2/c1-9-2-3-13-11(6-9)12(8-15-13)10-4-5-14-7-10/h2-3,6,8,10,14-15H,4-5,7H2,1H3
Standard InChI Key MIBXFBGOGLRJPA-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)NC=C2C3CCNC3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the indole alkaloid family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The substitution pattern includes:

  • Methyl group at position 5 of the indole nucleus.

  • Pyrrolidin-3-yl group at position 3, introducing a nitrogen-containing heterocycle.

The IUPAC name is 5-methyl-3-(pyrrolidin-3-yl)-1H-indole, with a molecular formula C₁₃H₁₆N₂ and a molecular weight of 200.28 g/mol .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight200.28 g/mol
XLogP32.2
Hydrogen Bond Donors2
Rotatable Bonds1
Topological Polar Surface Area24.7 Ų

Synthesis and Structural Modifications

Synthetic Routes

While no direct synthesis of 5-methyl-3-(pyrrolidin-3-yl)-1H-indole is documented, analogous compounds are synthesized via:

  • Mannich-Type Reactions: A three-component reaction involving indole, formaldehyde, and pyrrolidine derivatives to introduce the aminoalkyl side chain .

  • Palladium-Catalyzed Cross-Coupling: Used to attach pyrrolidine moieties to the indole core .

For example, (R)-5-methyl-3-(1-methyl-2-pyrrolidinylmethyl)-1H-indole (PubChem CID: 44292367) was synthesized using stereoselective alkylation of pyrrolidine precursors .

Structural-Activity Relationships (SAR)

  • Position of Methyl Group: Analogs with methyl groups at positions 2, 5, or 7 show varying bioactivities. For instance, 7-methyl-3-pyrrolidin-3-yl-1H-indole (PubChem CID: 54857129) exhibited moderate kinase inhibition .

  • Pyrrolidine Substitution: The stereochemistry and substitution on the pyrrolidine ring critically influence target affinity. (R)-configured analogs demonstrated superior EGFR inhibition compared to (S)-isomers .

Biological Activities and Mechanisms

Antiproliferative Effects

Indole-pyrrolidine hybrids are potent inhibitors of oncogenic kinases:

  • EGFR/BRAF Inhibition: Analogs such as 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides showed IC₅₀ values of 0.08–0.15 µM against EGFR and BRAF V600E mutants .

  • GI₅₀ Values: 5-Methyl derivatives like compound 3e (GI₅₀ = 29 nM) outperformed erlotinib (GI₅₀ = 33 nM) in pancreatic (Panc-1) and breast (MCF-7) cancer models .

Table 2: Antiproliferative Activity of Selected Analogs

CompoundGI₅₀ (nM)Cell LineTarget KinaseSource
3e (5-chloro analog)29Panc-1, MCF-7EGFR/BRAF
(R)-5-methyl derivative38A549EGFRᴬ⁷⁹⁰ᴹ
Erlotinib (reference)33MultipleEGFR

Enzyme Inhibition

  • Tyrosinase/α-Glucosidase: 3-Aminoalkylated indoles displayed IC₅₀ values of 33.69 µM against tyrosinase, suggesting antimelanoma potential .

  • Myeloperoxidase (MPO): Ferrocene-indole hybrids inhibited MPO at 10 µM, highlighting anti-inflammatory applications .

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Lipophilicity: The XLogP3 value of 2.2 indicates moderate membrane permeability .

  • Metabolic Stability: Pyrrolidine rings are susceptible to cytochrome P450 oxidation, necessitating prodrug strategies .

Toxicity

  • Cytotoxicity Screening: Analogs like 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole showed >87% cell viability at 50 µM, suggesting low acute toxicity .

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